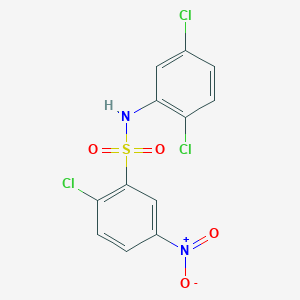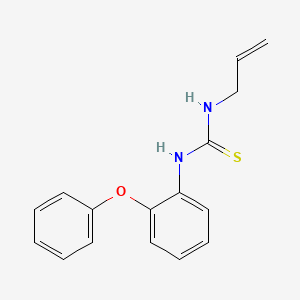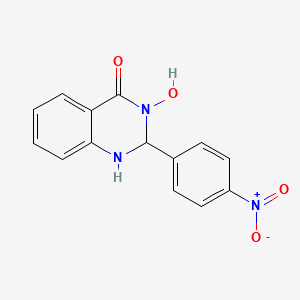
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide, also known as DCNB, is a chemical compound that has been extensively used in scientific research. It belongs to the class of sulfonamide compounds that have been used as herbicides, insecticides, and fungicides. DCNB has been widely used as a tool to study the biochemical and physiological effects of sulfonamide compounds on living organisms.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide binds to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate. This results in the accumulation of carbon dioxide and a decrease in bicarbonate levels, leading to acidosis.
Biochemical and Physiological Effects
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects on living organisms. It has been shown to cause acidosis, which can lead to metabolic acidosis and respiratory acidosis. 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has also been shown to cause oxidative stress, which can lead to cellular damage and apoptosis. Additionally, 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has been shown to have an effect on the immune system, causing immunosuppression.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has several advantages as a tool for scientific research. It is a relatively inexpensive compound that is readily available. It has a well-established mechanism of action and has been extensively studied in the literature. However, 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide also has some limitations. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has been shown to have some toxic effects on living organisms, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide. One area of research is the development of new carbonic anhydrase inhibitors based on the structure of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide. Another area of research is the investigation of the immunosuppressive effects of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide and its potential use in the treatment of autoimmune diseases. Additionally, 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide could be used as a tool to study the effects of sulfonamide compounds on the microbiome and the environment.
Méthodes De Synthèse
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide can be synthesized by the reaction of 2,5-dichloronitrobenzene with sulfanilamide in the presence of a base such as sodium hydroxide. The reaction results in the formation of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide as a yellow crystalline solid.
Applications De Recherche Scientifique
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has been used in various scientific research studies to investigate the biochemical and physiological effects of sulfonamide compounds. It has been used as a tool to study the inhibition of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has also been used to study the mechanism of action of sulfonamide antibiotics, which are used in the treatment of bacterial infections.
Propriétés
IUPAC Name |
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O4S/c13-7-1-3-9(14)11(5-7)16-22(20,21)12-6-8(17(18)19)2-4-10(12)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQHIOWKCXZJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5122331.png)
![4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5122335.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxynicotinamide](/img/structure/B5122350.png)

![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5122363.png)
![5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5122371.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide](/img/structure/B5122374.png)
![benzyl 2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5122380.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5122381.png)

![4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5122415.png)
![N-(3,4-difluorophenyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinamine](/img/structure/B5122426.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5122432.png)